molecular formula C17H15F3OS B1327549 3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898780-22-8

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No.: B1327549
CAS No.: 898780-22-8
M. Wt: 324.4 g/mol
InChI Key: NUBHNUHLZXBIHP-UHFFFAOYSA-N
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Description

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone is a specialized chemical building block designed for research and development applications. This compound features a propiophenone core structure that is uniquely functionalized with both a thiomethyl group at the 3-position and a trifluoromethyl group at the 2'-position of its phenyl rings. The presence of the sulfur-containing thiomethyl ether and the highly electronegative trifluoromethyl group makes this molecule a valuable intermediate in advanced organic synthesis, particularly in the development of novel pharmaceutical candidates and functional materials. Researchers can utilize this compound to explore structure-activity relationships (SAR), especially in the synthesis of complex molecules where steric and electronic properties are critical. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

3-(2-methylsulfanylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3OS/c1-22-16-9-5-2-6-12(16)10-11-15(21)13-7-3-4-8-14(13)17(18,19)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBHNUHLZXBIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644336
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-22-8
Record name 3-[2-(Methylsulfanyl)phenyl]-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone typically involves the reaction of 2-thiomethylphenyl derivatives with trifluoromethylpropiophenone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the thiomethylphenyl compound reacts with trifluoromethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propiophenone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs due to its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Thiomethylphenyl)-2’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

3-(4-Fluorophenyl)-2'-trifluoromethylpropiophenone

  • Structure : Differs by replacing the thiomethyl group with a fluorine atom at the 4-position of the phenyl ring.
  • Properties :
    • The electron-withdrawing fluorine atom increases polarity but reduces sulfur-mediated metabolic interactions (e.g., hydrogen bonding or metal coordination) compared to the thiomethyl group .
    • The trifluoromethyl group at 2' enhances lipophilicity and steric bulk, similar to the target compound.
  • Applications : Used in drug discovery for its balanced electronic profile .

3-(3-Chlorophenyl)-4'-trifluoromethylpropiophenone (CAS 35895-28-4)

  • Structure : Chlorine substituent at the 3-position of the phenyl ring; trifluoromethyl group at 4' instead of 2'.
  • Properties :
    • Chlorine’s electron-withdrawing effect contrasts with the thiomethyl group’s electron-donating nature, altering reactivity in nucleophilic substitutions.
    • The 4'-CF₃ position may reduce steric hindrance compared to the 2'-CF₃ in the target compound .
  • Applications : Likely explored in agrochemicals due to halogenated aromatic systems .

3-(3-Methoxyphenyl)-2'-trifluoromethylpropiophenone (CAS 898774-96-4)

  • Structure : Methoxy (-OMe) group at the 3-position of the phenyl ring; 2'-CF₃ as in the target compound.
  • Molecular weight: 308.30 g/mol (vs. ~322 g/mol for the target compound, accounting for sulfur’s higher atomic mass) .
  • Applications : Utilized in materials science for its solubility and stability .

2'-Methyl-3-(2-thiomethylphenyl)propiophenone (CAS 898754-19-3)

  • Structure : Methyl (-CH₃) group at 2' instead of trifluoromethyl.
  • Properties :
    • The methyl group provides less steric bulk and electronegativity than CF₃, reducing lipophilicity and oxidative stability.
    • Molecular weight: 270.39 g/mol, significantly lower than the target compound .
  • Applications: Potential intermediate in organic synthesis due to simpler substituents .

2'-Carboethoxy-3-(2-thiomethylphenyl)propiophenone

  • Structure : Carboethoxy (-COOEt) group at 2' instead of CF₃.
  • Properties :
    • The ester group introduces hydrolytic sensitivity, unlike the chemically inert CF₃.
    • Safety data indicate hazards requiring specific handling protocols, suggesting higher reactivity .

Key Comparative Data

Compound Name Substituent (Phenyl) Substituent (Propiophenone) Molecular Weight (g/mol) Key Properties
Target Compound 2-SMe 2'-CF₃ ~322 High lipophilicity, sulfur coordination
3-(4-Fluorophenyl)-2'-CF₃ analog 4-F 2'-CF₃ ~306 Enhanced polarity, reduced metabolism
3-(3-Chlorophenyl)-4'-CF₃ analog 3-Cl 4'-CF₃ ~320 Electron-withdrawing, agrochemical use
3-(3-Methoxyphenyl)-2'-CF₃ analog 3-OMe 2'-CF₃ 308.30 Solubility, resonance stabilization
2'-Methyl-3-(2-SMe) analog 2-SMe 2'-CH₃ 270.39 Lower stability, synthetic intermediate

Biological Activity

3-(2-Thiomethylphenyl)-2'-trifluoromethylpropiophenone is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H13_{13}F3_3OS. The compound features a thiomethyl group attached to a phenyl ring and a trifluoromethyl group linked to a propiophenone structure. These functional groups contribute to its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves a Friedel-Crafts acylation reaction. The process can be summarized as follows:

  • Reagents : 2-thiomethylphenyl derivatives react with trifluoromethylpropiophenone.
  • Catalyst : A Lewis acid catalyst such as aluminum chloride is used.
  • Conditions : The reaction is conducted under anhydrous conditions to prevent hydrolysis.

This method allows for the generation of the compound with high yields and purity, suitable for further biological evaluation.

Biological Activities

Research has highlighted various biological activities associated with this compound, including:

  • Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in combating infections.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, making it a candidate for further anticancer drug development .
  • Mechanism of Action : Although specific mechanisms are not fully elucidated, similar compounds have been noted to interact with enzymes and receptors through π-π interactions and hydrogen bonding, potentially modulating their activity .

Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on several human cancer cell lines using the MTS assay. The results indicated significant cell viability inhibition at varying concentrations:

Cell LineIC50_{50} (µM)
RKO60.70
PC-349.79
HeLa78.72

These findings suggest that this compound may serve as a lead in the development of new anticancer therapies .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated effectiveness against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed, revealing promising antibacterial properties that warrant further investigation:

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate its potential application in treating bacterial infections.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 3-(2-Methylphenyl)-2'-trifluoromethylpropiophenone, this compound exhibits distinct biological activities attributed to the presence of the thiomethyl group. This unique feature enhances its reactivity and interaction with biological targets, differentiating it from analogs that lack this functional group .

Future Directions

The ongoing research into thiophene-based analogs suggests that compounds like this compound could lead to the discovery of new therapeutic agents. Further studies are needed to explore its full spectrum of biological activities and mechanisms of action.

Q & A

Q. What safety protocols are essential when handling thiomethyl-containing compounds?

  • Protocols :
  • Ventilation : Use fume hoods for reactions releasing H2_2S.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Waste Disposal : Quench residual thiomethyl groups with NaOCl before disposal .

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